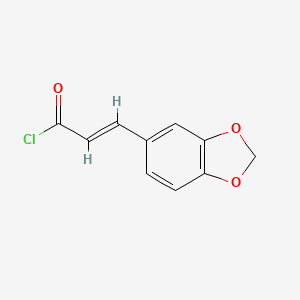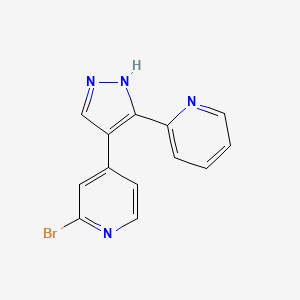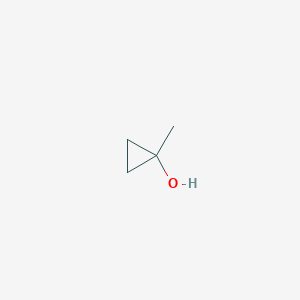
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is a chemical that features a benzodioxole structure, which is a 1,3-dioxole ring fused to a benzene ring, and an acryloyl chloride group. This structure is significant in organic chemistry due to its potential reactivity and applications in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, ethyl 3-(1,3-benzodioxol-5-yl)acrylate was synthesized from 1,3-benzodioxole-5-carbaldehyde and diethoxyphosphorylacetic acid ethyl ester in the presence of sodium hydride in tetrahydrofuran . This process involves the formation of an acrylate unit, which is closely related to the acryloyl chloride moiety in (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 3-(1,3-benzodioxol-5-yl)acrylate, shows that the 1,3-benzodioxolane system is planar and forms a small angle with the acrylate unit, indicating conjugation between the two parts of the molecule . This conjugation is likely to be present in (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride as well, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of benzoyl chloride and acrylates has been studied, showing that electron transfer can lead to the formation of radical anions and subsequent reactions such as dissociation into chloride ion and the benzoyl radical . In the presence of oxygen, benzoylperoxy radicals can form, which may have implications for the reactivity of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride in oxidative environments .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride are not detailed in the provided papers, the studies on related compounds can give insights. For example, the presence of the acryloyl chloride group suggests that the compound would be reactive, particularly in nucleophilic substitution reactions due to the good leaving group (Cl-) . The planarity and conjugation of the benzodioxole and acrylate units suggest that the compound might absorb in the UV region, similar to benzoylperoxy radicals .
Wissenschaftliche Forschungsanwendungen
Reaction with Nucleophilic Reagents
- Shiba et al. (2010) studied the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nitrogen and sulfur-containing nucleophilic reagents. They found that this reaction produces acryloyl amides, imides, thioesters, and heterocyclic systems, some of which exhibit moderate antibacterial and antifungal activities (Shiba, El-ziaty, Elaasar, & Al-Saman, 2010).
Polymerization Kinetics
- Guzmán, Iglesias, and Riande (1997) synthesized (5-Ethyl-1,3-dioxane-5-yl) methyl acrylate and its methacrylate equivalent by reacting acryloyl and methacryloyl chloride with certain compounds. They studied the kinetics of polymerization of these substances, revealing significant insights into their thermal and structural properties (Guzmán, Iglesias, & Riande, 1997).
Enamine Chemistry
- Hickmott and Hopkins (1968) explored the reaction of acryloyl chloride with various enamines. Their research sheds light on the chemical mechanisms and potential applications of these reactions in synthesizing different compounds (Hickmott & Hopkins, 1968).
Spectroscopic Investigation
- Barım and Akman (2019) synthesized and characterized a novel acrylamide monomer, conducting comprehensive spectroscopic investigations. Their research provided valuable insights into the structural and electronic properties of the synthesized monomer (Barım & Akman, 2019).
Crystal Structure Analysis
- Jasinski et al. (2008) conducted a detailed analysis of the crystal structures of chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone. This research contributes to understanding the molecular conformation and crystal packing effects of similar compounds (Jasinski, Butcher, Sreevidya, Yathirajan, & Narayana, 2008).
Antibacterial and Antifungal Activities
- Several studies have focused on the antibacterial and antifungal activities of compounds synthesized using (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride. For instance, Saraei et al. (2016) synthesized novel acrylate monomers with potential antimicrobial activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Polymer Complexes and Thermal Stability
- El-Sonbati et al. (2018) and Gad et al. (2000) explored the formation and characterization of polymer complexes, providing insights into their thermal stability and potential applications in various fields (El-Sonbati, Diab, Morgan, & Balboula, 2018); (Gad, El‐Dissouky, Mansour, & El-Maghraby, 2000).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQTHIVYWAEDD-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)



